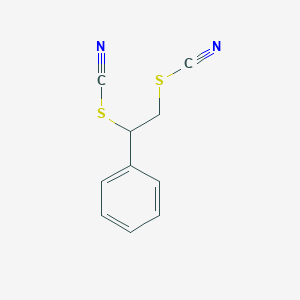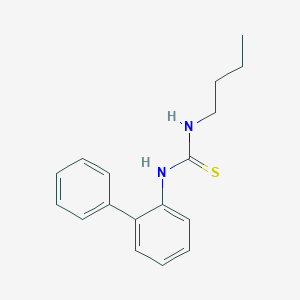![molecular formula C9H16Cl2Si2 B14652607 (Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] CAS No. 53212-72-9](/img/structure/B14652607.png)
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] is a compound that features a cyclopentadiene ring bonded to a silicon atom, which is further bonded to two chlorine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] typically involves the reaction of cyclopentadiene with chlorodimethylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which can then be purified and used for various applications. The use of advanced equipment and techniques ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions, such as Diels-Alder reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted silanes, while addition reactions can produce cycloaddition products .
Scientific Research Applications
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential use in biological systems and as a building block for bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] involves its ability to participate in various chemical reactions due to the presence of reactive sites, such as the silicon-chlorine bonds and the double bonds in the cyclopentadiene ring. These reactive sites allow the compound to interact with other molecules and form new chemical bonds, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyltrimethylsilane: Similar structure but with three methyl groups instead of two chlorines and two methyl groups.
Cyclopentadienylchlorosilane: Contains a cyclopentadienyl ring bonded to a silicon atom with chlorine atoms.
Cyclopentadienylmethylsilane: Features a cyclopentadienyl ring bonded to a silicon atom with methyl groups.
Uniqueness
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] is unique due to the presence of both chlorine and methyl groups bonded to the silicon atom, which provides distinct reactivity and potential applications compared to similar compounds. This unique structure allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
53212-72-9 |
|---|---|
Molecular Formula |
C9H16Cl2Si2 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
chloro-[1-[chloro(dimethyl)silyl]cyclopenta-2,4-dien-1-yl]-dimethylsilane |
InChI |
InChI=1S/C9H16Cl2Si2/c1-12(2,10)9(13(3,4)11)7-5-6-8-9/h5-8H,1-4H3 |
InChI Key |
RZMRNVNIGHACFI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1(C=CC=C1)[Si](C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


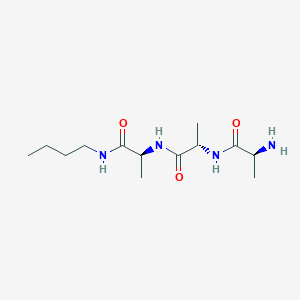
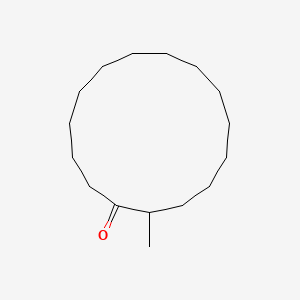
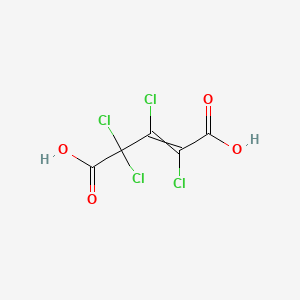
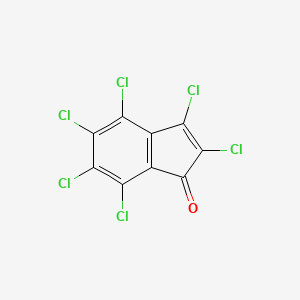


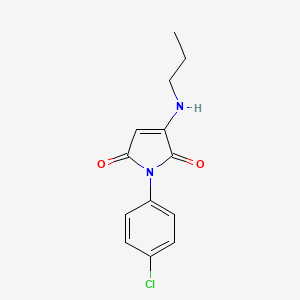
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
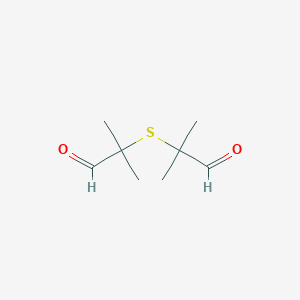
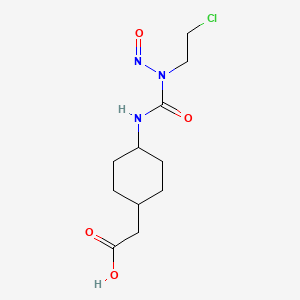
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)

